molecular formula C6H5Cl2NO B12463373 2-Amino-3,4-dichlorophenol

2-Amino-3,4-dichlorophenol

Cat. No.: B12463373
M. Wt: 178.01 g/mol
InChI Key: NZRNYAJFDPBMQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-3,4-dichlorophenol can be synthesized through a substitution reaction involving p-nitrophenol. The process begins with the reaction of p-nitrophenol with sodium nitrite to form p-nitrosophenol. This intermediate is then reduced to p-aminophenol using sulfuric acid and ferrous chloride. Finally, the p-aminophenol undergoes chlorination with chlorosulfonic acid to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,4-dichlorophenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Amino-3,4-dichlorophenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and as a precursor for other compounds.

Mechanism of Action

The mechanism of action of 2-amino-3,4-dichlorophenol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, its antimicrobial activity may be due to its ability to disrupt cell membranes or interfere with essential metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenol: Another dichlorophenol with similar chemical properties but different substitution pattern.

    2-Amino-4,6-dichlorophenol: Similar structure but different position of chlorine atoms.

    3,5-Dichlorophenol: Another isomer with chlorine atoms at different positions.

Uniqueness

2-Amino-3,4-dichlorophenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino group and dichloro substitution make it a versatile compound for various chemical reactions and applications.

Properties

Molecular Formula

C6H5Cl2NO

Molecular Weight

178.01 g/mol

IUPAC Name

2-amino-3,4-dichlorophenol

InChI

InChI=1S/C6H5Cl2NO/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H,9H2

InChI Key

NZRNYAJFDPBMQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1O)N)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.